molecular formula C18H25N5OS B2817365 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide CAS No. 1209802-79-8

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide

Cat. No.: B2817365
CAS No.: 1209802-79-8
M. Wt: 359.49
InChI Key: YECOURXJHZKTDL-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a pyridine ring substituted with a dimethylamino group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process. Additionally, the use of high-throughput screening methods to identify the most effective catalysts and reaction conditions could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine and pyridine rings can be reduced under specific conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the pyrimidine or pyridine rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino and methylsulfanyl groups suggests that the compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide is unique due to its combination of functional groups, which can result in specific interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-12-15(13(2)22-18(21-12)25-5)8-9-16(24)20-11-14-7-6-10-19-17(14)23(3)4/h6-7,10H,8-9,11H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECOURXJHZKTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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